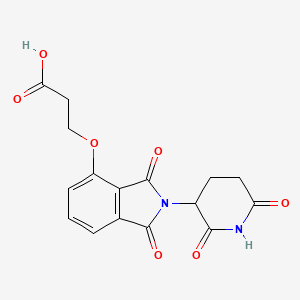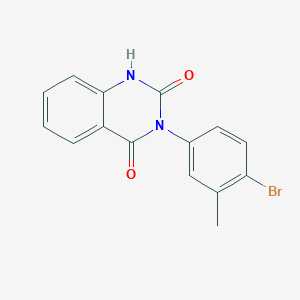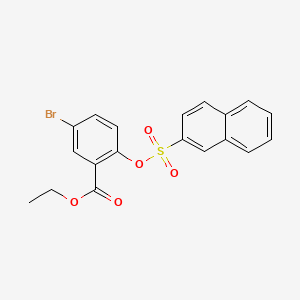![molecular formula C11H11N3O3 B2907678 2-[(1H-indazol-5-yl)formamido]propanoic acid CAS No. 1396973-36-6](/img/structure/B2907678.png)
2-[(1H-indazol-5-yl)formamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(1H-indazol-5-yl)formamido]propanoic acid” is a compound with the molecular formula C11H11N3O3 and a molecular weight of 233.22 . It belongs to the class of indazole-based derivatives.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an indazole ring attached to a propanoic acid moiety via a formamido linkage .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The compound has a molecular weight of 233.22 .Safety and Hazards
Mechanism of Action
Target of Action
Indazole-based compounds, to which this compound belongs, have been known to interact with kinases such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate the activity of their target kinases . This interaction can lead to changes in the cellular processes controlled by these kinases.
Biochemical Pathways
The biochemical pathways affected by 2-[(1H-indazol-5-yl)formamido]propanoic acid are likely related to the functions of its target kinases. For instance, CHK1 and CHK2 are involved in the DNA damage response pathway, while SGK plays a role in regulating cell volume . The inhibition or modulation of these kinases can therefore affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound would depend on its interaction with its target kinases. For example, the inhibition of CHK1 and CHK2 could potentially disrupt the DNA damage response, leading to cell cycle arrest . Similarly, the modulation of SGK could affect cell volume regulation .
Properties
IUPAC Name |
2-(1H-indazole-5-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-6(11(16)17)13-10(15)7-2-3-9-8(4-7)5-12-14-9/h2-6H,1H3,(H,12,14)(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEDLJNQONGYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine](/img/structure/B2907595.png)

![N-(4-chlorophenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2907599.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907600.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2907601.png)

![6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2907606.png)

![3-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2907609.png)
![4,4,4-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]butanamide](/img/structure/B2907610.png)
![2-Chloro-N-[(1S,3R)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentyl]acetamide](/img/structure/B2907613.png)


![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-butylphenyl)acetamide](/img/structure/B2907618.png)
